molecular formula C13H10N4O3 B3130245 2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile CAS No. 341966-93-6

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile

Cat. No. B3130245
CAS RN: 341966-93-6
M. Wt: 270.24 g/mol
InChI Key: OYCMNYYZIFFMNG-AATRIKPKSA-N
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Description

The compound “2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile” has a molecular formula of C13H10N4O3 . It is described as a drug-like molecule .

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of the compound’s application lies in its synthesis and characterization. The condensation of propanedinitrile with enals or enones in a methanol-sodium methoxide system offers a route to 2-methoxypyridine-3-carbonitriles, with substituted 2-aminobenzene-1,3-dicarbonitriles obtained as by-products. This method showcases the compound's utility in synthesizing complex organic molecules (P. Victory, J. Borrell, A. Vidal‐Ferran, 1993).

Non-linear Optical Materials

Another significant application is in the development of non-linear optical materials. A combinatorial chemistry approach led to the synthesis of Schiff bases, among which derivatives similar to our compound were structurally characterized. These materials exhibit potential for applications as non-linear optical materials, indicating the compound's relevance in advanced materials science (Nesterov, Timofeeva, Borbulevych, Antipin, Clark, 2000).

Molecular Structure and Vibrational Spectra

Investigations into the molecular structure and vibrational spectra of related compounds, such as methoxymethylene-propanedinitrile, provide insights into their physical and chemical properties. Detailed spectroscopic analysis, including IR, Raman, and NMR spectra, alongside ab initio and DFT calculations, contributes to a deeper understanding of the compound's behavior and stability in various phases (A. Gatial, S. Sklenak, V. Milata, 1997).

Organic Light-Emitting Diodes (OLEDs)

The compound's derivatives have been explored for their potential in organic light-emitting diode (OLED) applications. The synthesis of specific derivatives and their characterization reveal efficient solid-state emission and electroluminescence properties, underscoring the potential of such compounds in the development of new OLED materials (M. Percino, 2019).

Safe Electrolytes for Lithium-Ion Batteries

In the realm of energy storage, mixtures including derivatives of the compound have been introduced as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety profiles, excellent wettability, and superior electrochemical performances, marking the compound's utility in enhancing the safety and efficiency of lithium-ion batteries (Yi Liu, 2016).

properties

IUPAC Name

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-20-13(10(8-14)9-15)5-6-16-11-3-2-4-12(7-11)17(18)19/h2-7,16H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCMNYYZIFFMNG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile

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